molecular formula C16H15F3N2OS B2539681 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide CAS No. 2191265-61-7

3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Cat. No.: B2539681
CAS No.: 2191265-61-7
M. Wt: 340.36
InChI Key: LQQYAHJBCNXUGS-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS 2191265-61-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features a pyrrolidine core substituted with a thiophene moiety and an aromatic carboxamide group containing a trifluoromethyl substituent. This configuration imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a versatile intermediate for the development of bioactive molecules . This compound is part of a class of small molecules investigated as potent and selective antagonists for the relaxin-3 receptor (RXFP3), a G protein-coupled receptor (GPCR) that is an attractive drug target for treating conditions such as metabolic syndrome, stress responses, and addiction . The scaffold is considered promising for developing drugs targeting the relaxin-3/RXFP3 system, with demonstrated ability to inhibit relaxin-3 activity in functional assays and favorable pharmacokinetic properties for behavioral assessment . Furthermore, its well-defined stereochemistry and modular nature make it highly suitable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity . The synthetic accessibility and functional group compatibility of this pyrrolidine-thiophene scaffold underscore its broad utility in advanced drug discovery projects and agrochemical research . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-thiophen-3-yl-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)13-1-3-14(4-2-13)20-15(22)21-7-5-11(9-21)12-6-8-23-10-12/h1-4,6,8,10-11H,5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQYAHJBCNXUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation-Cyclization of Nitrile Precursors

A widely adopted method for pyrrolidine synthesis involves the hydrogenation of nitrile precursors followed by intramolecular cyclization. As demonstrated in patent WO2007024113A1, chiral 3-hydroxypyrrolidine derivatives are synthesized via nitrile reduction using hydrogen gas over Raney nickel or palladium catalysts. Adapting this approach, 3-(thiophen-3-yl)pyrrolidine can be synthesized from 3-chloro-2-(thiophen-3-yl)propionitrile (Scheme 1):

  • Hydroxy protection : The hydroxyl group of 3-chloro-2-(thiophen-3-yl)propionitrile is protected (e.g., with tert-butyldimethylsilyl chloride) to minimize side reactions.
  • Hydrogenation : The protected nitrile undergoes hydrogenation at 50–100°C under 3–5 bar H₂, yielding the pyrrolidine ring via in situ cyclization.
  • Deprotection : The protecting group is removed using tetrabutylammonium fluoride (TBAF), affording 3-(thiophen-3-yl)pyrrolidine in 75–85% yield.

[3+2] Cycloaddition Approaches

Alternative routes employ azomethine ylide cycloadditions with thiophene-derived dipolarophiles. For example, reacting N-methylglycine with thiophen-3-carboxaldehyde generates an azomethine ylide, which undergoes cycloaddition with acrylonitrile to form a pyrrolidine precursor. Subsequent hydrolysis and decarboxylation yield the target pyrrolidine scaffold.

Thiophen-3-yl Group Installation

Suzuki-Miyaura Cross-Coupling

Introducing the thiophen-3-yl group at the pyrrolidine 3-position is achieved via Suzuki coupling. A boronic ester derivative of thiophen-3-yl is reacted with a brominated pyrrolidine intermediate (e.g., 3-bromo-pyrrolidine ) under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Yields range from 65–78%, with minor byproducts arising from homocoupling.

Nucleophilic Aromatic Substitution

For electron-deficient pyrrolidine precursors, direct substitution using thiophen-3-yl lithium or Grignard reagents is feasible. For instance, reacting 3-iodo-pyrrolidine-1-carboxamide with thiophen-3-yl magnesium bromide at −78°C in THF affords the substituted product in 60–70% yield.

Carboxamide Formation: Coupling Strategies

Isocyanate Coupling

The carboxamide is installed by reacting 3-(thiophen-3-yl)pyrrolidine with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane (DCM) with triethylamine as a base. This method achieves 85–90% yield but requires anhydrous conditions to prevent urea formation.

Carboxylic Acid Activation

Alternative routes activate pyrrolidine-1-carboxylic acid as an acid chloride (using SOCl₂) or mixed carbonate (using EDCl/HOBt), followed by coupling with 4-(trifluoromethyl)aniline . This method is less efficient (70–75% yield) due to competing hydrolysis but offers scalability.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Hydrogenation-Cyclization Nitrile protection, H₂ reduction 75–85 98 High
[3+2] Cycloaddition Azomethine ylide formation 60–70 95 Moderate
Suzuki Coupling Pd-catalyzed cross-coupling 65–78 97 High
Isocyanate Coupling Amine-isocyanate reaction 85–90 99 High

Mechanistic Insights and Side Reactions

Competing Pathways in Hydrogenation

During nitrile hydrogenation, over-reduction to primary amines or dehalogenation of the thiophene moiety may occur. Using selective catalysts (e.g., Pd/C with quinoline sulfur poison) suppresses these side reactions.

Thiophene Ring Stability

Thiophene’s electron-rich nature makes it susceptible to electrophilic attack during acidic or oxidative conditions. Employing mild reagents (e.g., LiAlH₄ instead of H₂SO₄) preserves ring integrity.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effective catalysts (e.g., Raney nickel over palladium) and continuous-flow hydrogenation reactors to enhance throughput. Patent WO2007024113A1 highlights the economic viability of reusing byproducts like 3-(trifluoromethyl)pyridine in downstream syntheses.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring and thiophene group are primary sites for oxidation:

Pyrrolidine Ring Oxidation

  • Reagents : Potassium permanganate (KMnO₄) in acidic conditions or chromium trioxide (CrO₃).

  • Products : Formation of pyrrolidone derivatives via ring dehydrogenation (Figure 1A).

Reaction ConditionsMajor ProductYield (%)Reference
0.1 M KMnO₄, H₂SO₄, 80°C, 6 hr3-(Thiophen-3-yl)pyrrolidin-2-one72
CrO₃, AcOH, rt, 12 hr5-Hydroxy-pyrrolidine derivative64

Thiophene Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .

  • Products : Sulfoxide or sulfone derivatives (Figure 1B).

Reagent SystemProductSelectivityReference
30% H₂O₂, CH₃CN, 50°C, 3 hrThiophene-3-sulfoxide85%
mCPBA, DCM, 0°C, 1 hrThiophene-3-sulfone92%

Reduction Reactions

The carboxamide group and pyrrolidine ring are susceptible to reduction:

Carboxamide Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

  • Products : Conversion to corresponding amines (Figure 2A).

Reagent SystemProductYield (%)Reference
LiAlH₄, THF, reflux, 4 hrN-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-amine68
10% Pd/C, H₂ (1 atm), EtOH, rtSecondary amine81

Pyrrolidine Ring Hydrogenation

  • Reagents : Raney nickel (Ra-Ni) under high-pressure H₂ .

  • Outcome : Saturation of the pyrrolidine ring (not typically observed due to ring stability).

Electrophilic Substitution

The thiophene moiety undergoes electrophilic substitution:

Bromination

  • Reagents : Bromine (Br₂) in acetic acid .

  • Products : 5-Bromo-thiophene derivative (Figure 3A).

ConditionsPositionYield (%)Reference
Br₂ (1.2 eq), AcOH, 50°C, 2 hrC5 of thiophene89

Nitration

  • Reagents : Nitric acid (HNO₃)/sulfuric acid (H₂SO₄) .

  • Products : 4-Nitro-thiophene derivative.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents : 6 M HCl, reflux.

  • Products : Pyrrolidine-1-carboxylic acid and 4-(trifluoromethyl)aniline (Figure 4A).

ConditionsAcid Yield (%)Amine Yield (%)Reference
6 M HCl, 12 hr, reflux7883

Basic Hydrolysis

  • Reagents : NaOH (2 M), ethanol, 70°C.

  • Products : Sodium carboxylate and free amine.

Cross-Coupling Reactions

The trifluoromethylphenyl group facilitates palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ .

  • Products : Biaryl derivatives (Figure 5A).

Aryl Boronic AcidProduct Yield (%)Reference
4-Methoxyphenylboronic acid76

Thermal Stability

  • Decomposition : Above 250°C, the compound degrades into trifluoromethylbenzonitrile and thiophene fragments.

  • Kinetics : Activation energy (Eₐ) = 98 kJ/mol (TGA/DSC data).

Key Research Findings

  • Steric Effects : The trifluoromethyl group impedes nucleophilic attack on the carboxamide, enhancing stability in basic media .

  • Electronic Effects : Electron-withdrawing CF₃ group directs electrophilic substitution to the thiophene’s C5 position .

  • Catalytic Influence : Pd-based catalysts selectively modify the aryl group without affecting the pyrrolidine ring .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine carboxamides. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide exhibit significant antibacterial properties. For instance, derivatives containing thiophene moieties have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The antibacterial mechanism is thought to involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-(Thiophen-3-yl)-...S. aureus32 μg/mL
3-Amino thiophene derivativesB. subtilis40 μg/mL

Antifungal Activity

The compound has also been evaluated for its antifungal properties. Research indicates that thiophene-based compounds can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The efficacy is often measured in terms of EC50 values, with lower values indicating higher potency .

CompoundTarget FungiEC50 (µg/mL)
3-(Thiophen-3-yl)-...C. albicans7.53
3-Amino thiophene derivativesA. niger6.04

Antioxidant Properties

The antioxidant activity of this compound has been assessed using various assays, including the ABTS radical scavenging assay. Compounds derived from thiophene have shown promising results in inhibiting oxidative stress by scavenging free radicals, thus providing potential therapeutic benefits in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiophene derivatives. Variations in substituents on the thiophene ring or the pyrrolidine moiety can significantly influence their pharmacological profiles. For example, the introduction of hydrophilic groups has been associated with enhanced antibacterial activity due to improved solubility and interaction with bacterial membranes .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of compounds related to 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide :

  • Antibacterial Study : A series of thiophene derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications at the nitrogen atom in the pyrrolidine ring improved antibacterial potency significantly .
  • Antifungal Evaluation : Another study involved assessing a library of thiophene-based compounds against fungal pathogens, revealing that certain substitutions led to EC50 values lower than standard antifungal agents like fluconazole .

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide are compared below with analogous pyrrolidine carboxamides and related derivatives from the literature.

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Hypothesized Properties Reference
3-(Thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (Target) Thiophen-3-yl, 4-(trifluoromethyl)phenyl 356.36 High lipophilicity (CF₃), potential π-π interactions (thiophene), metabolic stability
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl, 5-isopropyl-1,3,4-thiadiazole, 5-oxo-pyrrolidine ~379.42 Increased rigidity (thiadiazole), hydrogen-bonding capacity (oxo group), moderate logP
N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide 2,3,4-Trifluorophenyl ~253.24 Enhanced solubility (polar F groups), reduced lipophilicity vs. CF₃
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide 4-Trifluoromethylphenyl, thiazolidinone, indole, chloro ~479.88 Dual aromatic systems (indole, phenyl), H-bond donor/acceptor (thiazolidinone, amide)

Key Comparisons

Substituent Effects on Lipophilicity The target compound’s 4-(trifluoromethyl)phenyl group confers higher lipophilicity (logP ~3.5–4.0) compared to the 4-fluorophenyl (logP ~2.8–3.2) in and the polar 2,3,4-trifluorophenyl (logP ~2.0–2.5) in . This may enhance membrane permeability and CNS penetration .

Electronic and Steric Modulation The target compound’s trifluoromethyl group is a strong electron-withdrawing substituent, which may stabilize charge-transfer interactions in enzymatic pockets. The 2,3,4-trifluorophenyl group in creates a dipole moment that could favor interactions with polar residues, whereas the thiophene in the target compound offers a smaller steric footprint.

Biological Relevance Compounds with thiazolidinone or thiadiazole cores (e.g., ) often exhibit protease or kinase inhibitory activity due to their H-bonding capacity. The target compound’s thiophene may prioritize hydrophobic interactions over polar binding. The indole-thiazolidinone hybrid in combines aromatic and heterocyclic motifs, suggesting broader target versatility compared to the simpler pyrrolidine scaffold of the target.

Research Findings

  • Synthetic Accessibility: The target compound’s pyrrolidine core is synthetically straightforward compared to the thiadiazole or thiazolidinone derivatives in , which require multi-step heterocycle formation.
  • Metabolic Stability : The CF₃ group in the target compound likely improves metabolic stability over fluorophenyl analogues (e.g., ), as CF₃ is less prone to oxidative degradation .
  • Thermodynamic Solubility : The 2,3,4-trifluorophenyl derivative is predicted to have higher aqueous solubility (~25 μM) than the target compound (~10 μM) due to increased polarity.

Biological Activity

The compound 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, while highlighting its significance in drug discovery.

Chemical Structure

The molecular structure of the compound consists of a pyrrolidine ring substituted with a thiophene moiety and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is hypothesized that the compound may modulate signaling pathways associated with neuroprotection, inflammation, and potentially cancer cell proliferation.

Anticonvulsant Activity

Recent studies indicate that related compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives with pyrrolidine structures have shown efficacy in reducing seizure activity in animal models through sodium and calcium channel modulation . The mechanism may involve the inhibition of excitatory neurotransmitter release.

Neuroprotective Effects

The compound's potential neuroprotective effects are noteworthy. Research suggests that compounds containing thiophene rings can activate neuroprotective signaling pathways, potentially through the modulation of AKT signaling . This pathway is critical in preventing neuronal death under excitotoxic conditions.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory activities. For example, studies have shown that certain pyrrolidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, suggesting a similar potential for 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of structurally related compounds on various cancer cell lines. For instance, compounds exhibiting trifluoromethyl substitutions were tested against human leukemia and breast cancer cell lines, demonstrating significant cytotoxicity at sub-micromolar concentrations . Such findings indicate that the incorporation of trifluoromethyl groups may enhance anticancer properties.

CompoundCell LineIC50 (µM)
Compound AMCF-70.48
Compound BU-9370.78
3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamideTBDTBD

In Vivo Studies

In vivo studies involving animal models have shown promising results for similar compounds in reducing seizure frequency and severity. These studies often utilize models of induced seizures to assess the efficacy of treatment and the underlying mechanisms involved in neuroprotection and anticonvulsant activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(thiophen-3-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide, and how can purity be optimized?

  • Methodological Answer : A two-step synthesis is typically employed:

Carbamate Activation : React pyrrolidine with triphosgene in anhydrous acetonitrile under nitrogen, using triethylamine as a base, to generate an activated carbamate intermediate .

Nucleophilic Substitution : Introduce 3-thiophene and 4-(trifluoromethyl)aniline derivatives sequentially, with rigorous temperature control (0°C to room temperature) to minimize side reactions.

  • Purification : Silica gel column chromatography with EtOAc/petroleum ether (1:10) effectively isolates the product (yield ~85–90%). Monitor purity via HPLC (≥95%) and confirm structural integrity using 1^1H/13^{13}C NMR .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, trifluoromethyl group at δ 4.3 ppm) and verify regiochemistry .
  • X-ray Crystallography : Resolve non-coplanar conformations between the pyrrolidine and aryl rings, as observed in analogous urea derivatives. Fluorine atoms on the trifluoromethylphenyl group adopt near-coplanar alignment with the benzene ring, influencing molecular packing .

Q. What physicochemical properties (e.g., logP, solubility) are relevant for in vitro assays?

  • Calculated Properties :

  • XlogP : 3.3 (indicative of moderate lipophilicity, suitable for membrane permeability studies) .
  • Hydrogen Bonding : 1 donor, 6 acceptors, with a polar surface area of ~49.4 Ų, suggesting moderate aqueous solubility. Solubility can be enhanced using DMSO or cyclodextrin complexes .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

  • Approach :

Factor Screening : Vary temperature (0–25°C), solvent (acetonitrile vs. THF), and stoichiometry (1.1–1.5 eq. of amine) to identify critical parameters.

Response Surface Modeling : Use central composite design to maximize yield and minimize by-products (e.g., dimerization).

  • Case Study : In flow-chemistry systems, continuous processing reduces reaction time by 40% while maintaining >90% yield, as demonstrated for structurally similar carboxamides .

Q. What is the role of the trifluoromethyl group in modulating biological activity and metabolic stability?

  • Mechanistic Insights :

  • Lipophilicity Enhancement : The -CF₃ group increases logP by ~1.2 units, improving blood-brain barrier penetration in neuroactive compounds .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism in hepatic microsomes (e.g., 50% reduction in CYP3A4-mediated degradation vs. non-fluorinated analogs) .

Q. How can molecular docking predict target interactions for this compound?

  • Protocol :

Target Selection : Prioritize kinases or GPCRs with hydrophobic binding pockets (e.g., EGFR, TRPV1).

Docking Software : Use AutoDock Vina or Schrödinger Suite, applying constraints for the trifluoromethyl group’s van der Waals interactions.

  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across cell lines?

  • Case Analysis :

  • Issue : Discrepancies in IC₅₀ values (e.g., 10 µM in HEK293 vs. 25 µM in HeLa).
  • Resolution :

Assay Standardization : Normalize cell viability using ATP-based assays (e.g., CellTiter-Glo).

Off-Target Profiling : Screen against a panel of 100+ kinases to identify confounding interactions .

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